molecular formula C14H19NO3 B1325778 6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-03-5

6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

Cat. No.: B1325778
CAS No.: 951889-03-5
M. Wt: 249.3 g/mol
InChI Key: LKNMKXZTTVDMPB-UHFFFAOYSA-N
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Description

6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is an organic compound with the molecular formula C14H19NO3 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid typically involves the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: The starting material, 3-(N,N-Dimethylamino)phenyl, is prepared through the reaction of dimethylamine with a suitable phenyl precursor.

    Coupling with Hexanoic Acid Derivative: The intermediate is then coupled with a hexanoic acid derivative under specific reaction conditions to form the final product. This step may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids.

    Reduction: May yield alcohols.

    Substitution: May yield substituted derivatives with different functional groups.

Scientific Research Applications

6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the keto group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(N,N-Dimethylamino)phenylacetic acid: Similar structure but with an acetic acid chain instead of hexanoic acid.

    6-(N,N-Dimethylamino)hexanoic acid: Lacks the phenyl ring, only contains the dimethylamino and hexanoic acid moieties.

    4-(N,N-Dimethylamino)phenylbutyric acid: Contains a butyric acid chain instead of hexanoic acid.

Uniqueness

6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is unique due to the presence of both the dimethylamino group and the keto group on a hexanoic acid chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-[3-(dimethylamino)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)12-7-5-6-11(10-12)13(16)8-3-4-9-14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNMKXZTTVDMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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